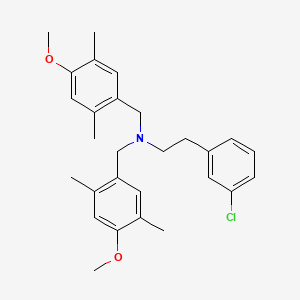
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic. It is a potent painkiller that is used for the treatment of moderate to severe pain. ODT is a derivative of tramadol, which is a well-known opioid analgesic. ODT is a highly potent and selective mu-opioid receptor agonist, which means that it binds to the mu-opioid receptors in the brain and spinal cord, resulting in pain relief.
Mecanismo De Acción
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine works by binding to the mu-opioid receptors in the brain and spinal cord. This results in the activation of the endogenous opioid system, which leads to the inhibition of pain signals. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine also increases the release of dopamine in the brain, which results in a feeling of euphoria.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has several biochemical and physiological effects. It is a potent analgesic that provides pain relief by inhibiting pain signals. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine also has sedative effects, which can lead to drowsiness and reduced alertness. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine can also cause respiratory depression, which can be life-threatening in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has several advantages and limitations for lab experiments. Its potency and selectivity make it an ideal tool for studying the mu-opioid receptor system. However, its potential for abuse and dependence make it a challenging compound to work with. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine is also a controlled substance, which means that it requires special licensing and handling procedures.
Direcciones Futuras
There are several future directions for the research on 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine. One potential direction is the development of safer and more effective opioid analgesics. Another direction is the development of new treatments for opioid addiction. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has shown promise in this area, and further research is needed to determine its potential as a treatment for opioid addiction. Additionally, further research is needed to understand the long-term effects of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine on the brain and body.
Métodos De Síntesis
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine can be synthesized by the reduction of tramadol using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reduction of tramadol results in the removal of the N-methyl group, which leads to the formation of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine. The synthesis of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has been extensively studied for its analgesic properties. It has been found to be highly effective in the treatment of acute and chronic pain. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids such as morphine and fentanyl.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34ClNO2/c1-19-14-27(31-5)21(3)12-24(19)17-30(11-10-23-8-7-9-26(29)16-23)18-25-13-22(4)28(32-6)15-20(25)2/h7-9,12-16H,10-11,17-18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVXQTMEDQPDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN(CCC2=CC(=CC=C2)Cl)CC3=C(C=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207020.png)
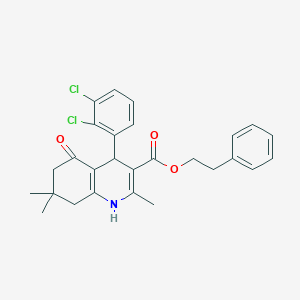
![ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207029.png)

![2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B5207047.png)
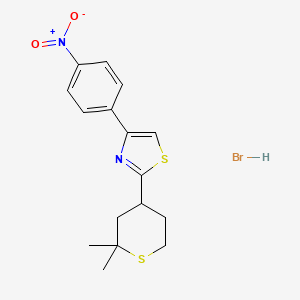
![3-(4-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5207069.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5207072.png)
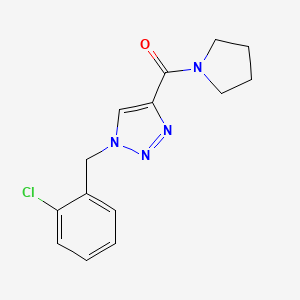
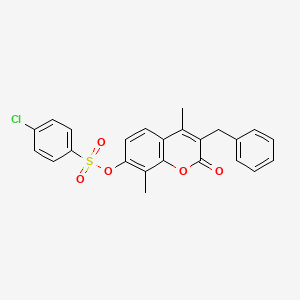
![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)